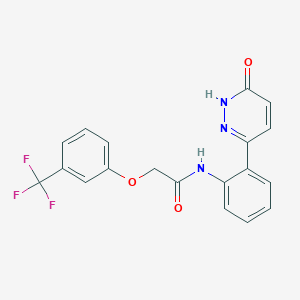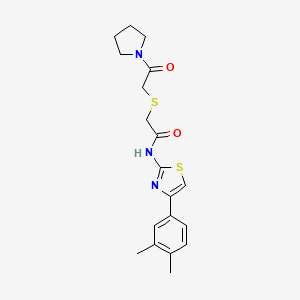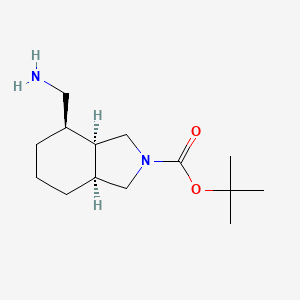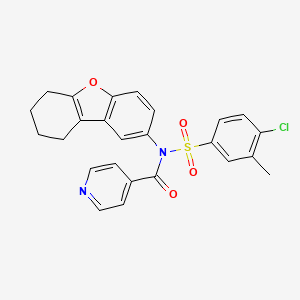
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a useful research compound. Its molecular formula is C19H14F3N3O3 and its molecular weight is 389.334. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Positive Inotropic Activity
One significant application of related dihydropyridazinone derivatives is their potent positive inotropic effect. For example, specific compounds have shown considerable promise in enhancing cardiac contractility. The inotropic ED50's of these compounds demonstrate their efficacy in improving heart function without causing significant side effects, indicating their potential in treating heart failure (Robertson et al., 1986).
Antioxidant Properties
Another area of application is in the synthesis and evaluation of antioxidant properties. Compounds with structural similarities have been synthesized and evaluated for their antioxidant capabilities, demonstrating significant activity. For instance, new coumarin derivatives were studied for their antioxidant activity, showing potential as chain-breaking antioxidants and oxidation retardants (Kadhum et al., 2011). This suggests that related compounds could be developed for their antioxidant properties, contributing to the treatment or prevention of diseases associated with oxidative stress.
Antimicrobial and Anticancer Applications
Derivatives of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide have also been explored for their antimicrobial and anticancer activities. For example, the synthesis and antimicrobial evaluation of certain derivatives have shown them to be effective against selected microbial species, indicating their potential as lead compounds for developing new antimicrobial agents (Gul et al., 2017). Additionally, synthesized derivatives have exhibited anticancer activity against various cancer cell lines, suggesting their potential use in cancer therapy (Karaburun et al., 2018).
Coordination Chemistry and Material Science
Research has also extended into the field of coordination chemistry, where pyrazole-acetamide derivatives have been used to construct novel Co(II) and Cu(II) coordination complexes. These studies explore the effect of hydrogen bonding on the self-assembly process and evaluate the antioxidant activity of these complexes (Chkirate et al., 2019). This suggests applications in material science and bioinorganic chemistry, where such complexes could be utilized for their structural and functional properties.
特性
IUPAC Name |
N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O3/c20-19(21,22)12-4-3-5-13(10-12)28-11-18(27)23-15-7-2-1-6-14(15)16-8-9-17(26)25-24-16/h1-10H,11H2,(H,23,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTCUSLZEVGJTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)COC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71804973 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aR,5R,5aR,8aR,9S)-10-(4-hydroxyphenyl)-7-phenyl-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2591285.png)
![N-[1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]but-2-ynamide](/img/structure/B2591286.png)
![1-(4-Acetylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2591288.png)
![6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane](/img/structure/B2591291.png)
![(Z)-5-((1H-indol-3-yl)methylene)-2-(benzo[d][1,3]dioxol-5-ylamino)thiazol-4(5H)-one](/img/structure/B2591293.png)
![5-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2591294.png)
![3-amino-N-(4-bromophenyl)-4-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2591298.png)


![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-3-(trifluoromethyl)benzohydrazide](/img/structure/B2591302.png)
![N-[(1-Phenylsulfanylcyclopentyl)methyl]prop-2-enamide](/img/structure/B2591304.png)


